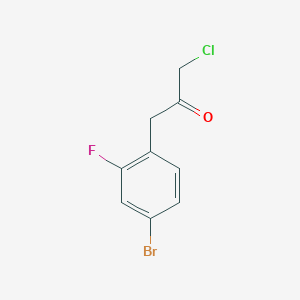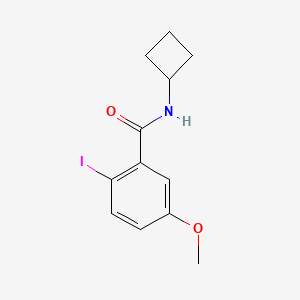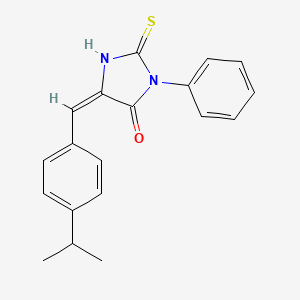
(5E)-5-(4-isopropylbenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5E)-5-(4-isopropylbenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features an imidazole ring, a benzylidene group, and a mercapto group, making it a versatile molecule for chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (5E)-5-(4-isopropylbenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one typically involves the condensation of appropriate aldehydes and ketones with thiourea under acidic or basic conditions. The reaction may proceed through the formation of an intermediate Schiff base, followed by cyclization to form the imidazole ring.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and reaction time, as well as employing catalysts to enhance the reaction rate. Purification techniques such as recrystallization or chromatography may be used to isolate the final product.
Types of Reactions:
Oxidation: The mercapto group can undergo oxidation to form disulfides or sulfonic acids.
Reduction: The benzylidene group can be reduced to form the corresponding alkane.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Disulfides or sulfonic acids.
Reduction: Corresponding alkanes.
Substitution: Various substituted imidazole derivatives.
科学研究应用
Chemistry: This compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It may serve as a ligand in coordination chemistry, forming complexes with metal ions that have potential biological activities.
Medicine: Research into its potential as an antimicrobial or anticancer agent is ongoing, given its unique structure and reactivity.
Industry: It can be used in the development of new materials, such as polymers or catalysts, due to its versatile chemical properties.
作用机制
The mechanism of action of (5E)-5-(4-isopropylbenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The mercapto group can form covalent bonds with thiol groups in proteins, potentially inhibiting their function. The imidazole ring can coordinate with metal ions, affecting their biological availability and activity.
相似化合物的比较
- (5E)-5-(4-methylbenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one
- (5E)-5-(4-chlorobenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one
Uniqueness: The presence of the isopropyl group in (5E)-5-(4-isopropylbenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one distinguishes it from similar compounds, potentially affecting its reactivity and interactions. This structural variation can lead to differences in biological activity, making it a unique candidate for specific applications.
属性
分子式 |
C19H18N2OS |
|---|---|
分子量 |
322.4 g/mol |
IUPAC 名称 |
(5E)-3-phenyl-5-[(4-propan-2-ylphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C19H18N2OS/c1-13(2)15-10-8-14(9-11-15)12-17-18(22)21(19(23)20-17)16-6-4-3-5-7-16/h3-13H,1-2H3,(H,20,23)/b17-12+ |
InChI 键 |
JDNFVMLTHIWMFM-SFQUDFHCSA-N |
手性 SMILES |
CC(C)C1=CC=C(C=C1)/C=C/2\C(=O)N(C(=S)N2)C3=CC=CC=C3 |
规范 SMILES |
CC(C)C1=CC=C(C=C1)C=C2C(=O)N(C(=S)N2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




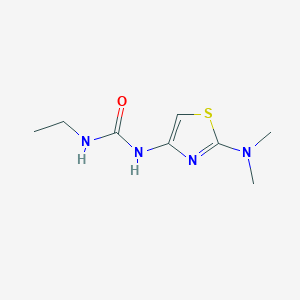



![2-(5-Chloro-2-methoxy-3-nitrophenyl)-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B13716000.png)
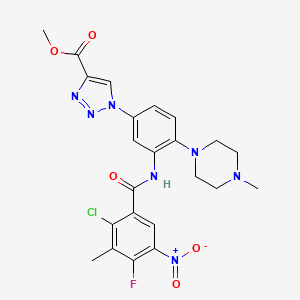

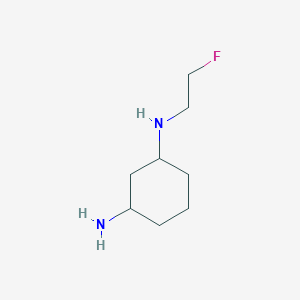
![3-((2-(Trimethylsilyl)ethoxy)methyl)-3H-imidazo[4,5-c]pyridine-7-carbonitrile](/img/structure/B13716021.png)
